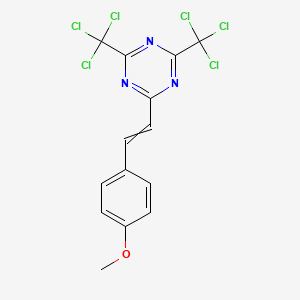

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Vue d'ensemble

Description

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring substituted with methoxystyryl and trichloromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-methoxystyrene with trichloromethyl-substituted triazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.

Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of triazine compounds with modified alkyl groups.

Applications De Recherche Scientifique

Photoinitiator in Polymer Chemistry

High-Performance Photoinitiator

R–Cl has been identified as a versatile high-performance photoinitiator (PI) for free radical photopolymerization (FRP) under near UV or visible LED irradiation. It operates efficiently at wavelengths of 385, 395, or 405 nm with intensities ranging from approximately 9 to 140 mW cm .

Efficiency Comparisons

When used alone or in combination with additives such as amines or iodonium salts, R–Cl demonstrates superior efficiency compared to traditional commercial photoinitiators like bisacylphosphine oxide (BAPO) and others. Specifically, formulations containing R–Cl can initiate polymerization reactions under air conditions at 405 nm more effectively than these established alternatives .

Cationic Polymerization

R–Cl is not only limited to FRP; it also facilitates cationic polymerization processes. The combination of R–Cl with iodonium salts and N-vinylcarbazole has shown promising results in initiating the cationic polymerization of epoxides within the same wavelength range . This broadens its application scope in creating diverse polymeric materials.

Case Study 1: Dental Resin Composites

A study investigated the use of R–Cl as a photoacid generator in dental resin composites. The research indicated that after exposure to light for 30 minutes, a significant transformation in the material's structure occurred, leading to enhanced mechanical properties. This transformation was characterized by a monoclinic volume fraction increase, demonstrating the compound's effectiveness in improving composite materials used in dental applications .

Case Study 2: Radiation-Sensitive Films

Another research focused on developing radiation-sensitive films utilizing R–Cl. The films exhibited color-changing properties when exposed to radiation, making them suitable for applications in radiation detection and safety monitoring. The study highlighted the ability of these films to provide a linear dose response up to 10 Gy, showcasing the potential of R–Cl in medical and safety applications .

Chemical Properties and Safety

Chemical Structure and Stability

R–Cl has a complex chemical structure characterized by multiple chlorinated groups that enhance its reactivity under UV light. The compound is stable at room temperature but should be stored in cool and dark conditions to maintain its integrity .

Safety Precautions

Handling R–Cl requires caution due to its irritant properties. Safety data sheets recommend protective gear such as gloves and eye protection during handling to prevent skin and eye irritation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiator for FRP | Efficient initiation of polymerization under LED light | Superior performance compared to traditional PIs |

| Cationic Polymerization | Initiation of epoxide polymerization | Effective when combined with specific additives |

| Dental Composites | Enhances mechanical properties through phase transformation | Significant structural improvements observed |

| Radiation-Sensitive Films | Color-changing indicators for radiation detection | Linear response up to 10 Gy |

Mécanisme D'action

The mechanism of action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and substituents allow it to engage in various chemical interactions, which can modulate biological processes. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methoxystyryl)-4,6-dichloromethyl-S-triazine

- 2-(4-Methoxystyryl)-4,6-bis(difluoromethyl)-S-triazine

- 2-(4-Methoxystyryl)-4,6-bis(dibromomethyl)-S-triazine

Uniqueness

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific combination of methoxystyryl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Activité Biologique

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (commonly referred to as R–Cl) is a compound with significant potential in various biological applications, particularly as a photoinitiator in polymerization processes. Its unique structure and properties have garnered interest in both academic and industrial research. This article explores its biological activity, including its role in photopolymerization and potential therapeutic applications.

- Molecular Formula : C14H9Cl6N3O

- Molecular Weight : 447.946 g/mol

- CAS Number : 42573-57-9

- Melting Point : 193°C

- IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Biological Activity Overview

The biological activity of R–Cl is primarily characterized by its function as a photoinitiator in free radical photopolymerization (FRP). It exhibits high efficiency under LED exposure at wavelengths of 385 nm to 405 nm. This section will detail its applications, mechanisms of action, and relevant case studies.

Photoinitiator Efficiency

R–Cl has been shown to outperform several commercial photoinitiators when used in combination with additives such as amines or iodonium salts. The compound facilitates the polymerization of (meth)acrylates effectively under air conditions, making it suitable for various applications in coatings and adhesives.

| Photoinitiator | Efficiency | Wavelength (nm) | Notes |

|---|---|---|---|

| R–Cl | High | 385 - 405 | Superior to BAPO and TPO |

| BAPO | Moderate | 385 - 405 | Established commercial PI |

| TPO | Moderate | 385 - 405 | Commonly used in industry |

The mechanism by which R–Cl initiates polymerization involves the cleavage of trichloromethyl groups upon UV light exposure, generating free radicals that propagate the polymerization process. This reaction is efficient even in the presence of oxygen, which is typically a challenge for many photoinitiators.

Study on Photopolymerization

A study published in Polymer Chemistry highlighted the effectiveness of R–Cl as a photoinitiator for methacrylate polymers. The research indicated that when combined with N-vinylcarbazole, the initiation efficiency was significantly enhanced compared to using R–Cl alone. This combination allowed for rapid curing times and robust mechanical properties in the resulting polymers .

Toxicity and Safety Assessments

Safety assessments have indicated that while R–Cl is effective as a photoinitiator, it poses certain hazards. The compound is classified as irritant to skin and eyes (H315, H319) and may cause respiratory irritation (H335). Proper handling procedures are recommended to mitigate exposure risks .

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42573-57-9 | |

| Record name | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42573-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.